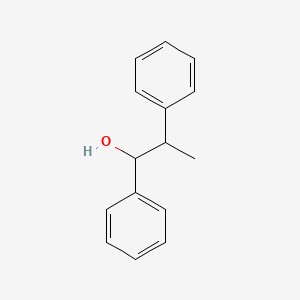

1-Propanol, 1,2-diphenyl-

Description

BenchChem offers high-quality 1-Propanol, 1,2-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 1,2-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56844-75-8 |

|---|---|

Molecular Formula |

C15H16O |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1,2-diphenylpropan-1-ol |

InChI |

InChI=1S/C15H16O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |

InChI Key |

VNBGFQGEVUPRIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Diphenyl-1-propanol

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-diphenyl-1-propanol (also known as 1-Propanol, 1,2-diphenyl-), a significant chiral alcohol in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, characterization data, and workflow visualizations.

Synthesis of 1,2-Diphenyl-1-propanol

The synthesis of 1,2-diphenyl-1-propanol can be effectively achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of 1,2-diphenyl-1-propanol, one viable pathway is the reaction of phenylmagnesium bromide with 1,2-diphenyl-1-propanone.

Reaction Scheme

The overall reaction is as follows:

Reactants: Phenylmagnesium Bromide and 1,2-diphenylpropan-1-one Product: 1,2-Diphenyl-1-propanol

Experimental Protocol: Grignard Synthesis

This protocol is adapted from general Grignard reaction procedures and should be performed by personnel trained in experimental organic chemistry.[1][2][3][4]

Materials:

-

Magnesium turnings

-

Bromobenzene[5]

-

1,2-Diphenylpropan-1-one

-

Anhydrous diethyl ether

-

Hydrochloric acid (3M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Calcium chloride drying tube

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Grignard Reagent (Phenylmagnesium Bromide):

-

Ensure all glassware is scrupulously clean and oven-dried to be free of water.[1][2]

-

Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a CaCl₂ drying tube), and a stopper.

-

Place magnesium turnings and a small crystal of iodine in the flask.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle boiling. Gentle warming may be required.[4]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution should be cloudy gray or brownish.[2]

-

-

Reaction with Ketone:

-

Dissolve 1,2-diphenylpropan-1-one in anhydrous diethyl ether in a separate flask.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add the ketone solution to the Grignard reagent via the dropping funnel with continuous stirring. Maintain a gentle reflux.[4]

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.[4]

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, followed by saturated sodium chloride solution (brine).[3][4]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

The crude 1,2-diphenyl-1-propanol can be purified by recrystallization or column chromatography.

-

Characterization of 1,2-Diphenyl-1-propanol

The synthesized compound is characterized by its physical properties and various spectroscopic methods to confirm its structure and purity.

Physical Properties

The fundamental physical properties of 1,2-diphenyl-1-propanol are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol |

| Appearance | Expected to be a solid or oil |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule. Due to the presence of two chiral centers, 1,2-diphenyl-1-propanol can exist as diastereomers, which may lead to more complex spectra than presented in this generalized table.

Table 2.1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 10H | Aromatic protons |

| ~ 4.5 - 4.8 | Doublet | 1H | -CH(OH)- |

| ~ 3.0 - 3.3 | Multiplet | 1H | -CH(Ph)- |

| ~ 2.0 - 2.2 | Singlet | 1H | -OH |

| ~ 0.8 - 1.0 | Doublet | 3H | -CH₃ |

Table 2.2: ¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary Aromatic Carbons |

| ~ 125 - 130 | Aromatic -CH- |

| ~ 75 - 80 | -CH(OH)- |

| ~ 50 - 55 | -CH(Ph)- |

| ~ 15 - 20 | -CH₃ |

| (Note: Data for a diastereomer of 1,2-Diphenyl-propanol is available on SpectraBase, which can be consulted for more specific peak information).[6] |

Table 2.3: IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3600 - 3200 | O-H stretch (alcohol) |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 3000 - 2850 | C-H stretch (aliphatic) |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~ 1200 - 1000 | C-O stretch (alcohol) |

Table 2.4: Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| 212 | [M]⁺ (Molecular ion) |

| 194 | [M - H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration values.

2. Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the sample using an ATR-FTIR spectrometer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS).

-

Determine the mass-to-charge ratio of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the structure.

References

In-Depth Technical Guide: 1-Propanol, 1,2-diphenyl-

CAS Number: 28795-94-0

This technical guide provides a comprehensive overview of 1-Propanol, 1,2-diphenyl-, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications within the pharmaceutical industry.

Chemical and Physical Properties

1-Propanol, 1,2-diphenyl-, with the linear formula C₁₅H₁₆O, is a tertiary alcohol.[1] While specific experimental values for all properties are not extensively published, data for isomeric and closely related compounds provide valuable reference points.

| Property | Value | Reference |

| CAS Number | 28795-94-0 | [1] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | |

| Appearance | Likely a solid at room temperature | General properties of similar aromatic alcohols |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Propanol, 1,2-diphenyl-. Below are the expected spectral data based on the analysis of its functional groups and structural analogs.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.5-5.0 | Doublet | 1H | CH-OH |

| ~3.0-3.5 | Multiplet | 1H | CH-C₆H₅ |

| ~2.0-2.5 | Singlet | 1H | OH |

| ~0.9-1.2 | Doublet | 3H | CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary aromatic carbon |

| ~125-130 | Aromatic CH |

| ~75-80 | CH-OH |

| ~50-55 | CH-C₆H₅ |

| ~15-20 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | C=C stretch (aromatic) |

| 1200-1000 | C-O stretch (alcohol) |

Mass Spectrometry

| m/z | Fragmentation |

| 212 | [M]⁺ (Molecular ion) |

| 197 | [M - CH₃]⁺ |

| 183 | [M - C₂H₅]⁺ or [M - H₂O - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of 1-Propanol, 1,2-diphenyl- can be achieved through various organic synthesis methods. A common and effective approach is the Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound.

Synthesis via Grignard Reaction

This protocol outlines the synthesis of a related compound, 1,2-diphenyl-1,2-propanediol, from benzoin and methylmagnesium iodide. This procedure can be adapted for the synthesis of 1-Propanol, 1,2-diphenyl- by starting with 1,2-diphenyl-1-propanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide (CH₃I)

-

1,2-diphenyl-1-propanone

-

3M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Reaction flask, reflux condenser, addition funnel, and other standard laboratory glassware

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Iodide):

-

In a clean, dry reaction flask, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of methyl iodide in anhydrous diethyl ether to the flask. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction is initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with the Ketone:

-

Dissolve 1,2-diphenyl-1-propanone in anhydrous diethyl ether.

-

Cool the Grignard reagent in an ice bath.

-

Slowly add the ketone solution to the Grignard reagent with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

-

Work-up:

-

Carefully and slowly add 3M HCl to the reaction mixture to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography to yield pure 1-Propanol, 1,2-diphenyl-.

-

Applications in Drug Development

While specific drugs containing the 1-Propanol, 1,2-diphenyl- moiety are not prominently documented, compounds with similar structural features, such as diphenylalkanes and secondary/tertiary alcohols, are prevalent in medicinal chemistry. These structures often serve as scaffolds for the development of therapeutic agents. The phenyl groups can engage in hydrophobic and π-stacking interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding. This combination of features makes such molecules attractive starting points for the synthesis of novel drug candidates.

For instance, the core structure is related to intermediates used in the synthesis of unnatural amino acids and other bioactive molecules.[2] The versatility of the alcohol group allows for further chemical modifications to optimize the pharmacological properties of a lead compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 1-Propanol, 1,2-diphenyl-.

As of the latest available information, specific signaling pathways directly involving 1-Propanol, 1,2-diphenyl- have not been extensively characterized in publicly accessible literature. Research in this area is ongoing, and future studies may elucidate its biological roles and mechanisms of action.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Diphenyl-1-propanol

This guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,2-diphenyl-1-propanol, a molecule of significant interest in stereochemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's stereochemical features.

Introduction to 1,2-Diphenyl-1-propanol

1,2-Diphenyl-1-propanol is a chiral alcohol containing two stereogenic centers, giving rise to four possible stereoisomers. The spatial arrangement of the phenyl and hydroxyl groups around these chiral centers dictates the molecule's overall shape, or conformation, which in turn influences its physical, chemical, and biological properties. A thorough understanding of its stereoisomers and their preferred conformations is crucial for applications in asymmetric synthesis, where it can be used as a chiral auxiliary or as a target molecule, and in medicinal chemistry, where specific stereoisomers may exhibit distinct pharmacological activities.

Stereoisomers of 1,2-Diphenyl-1-propanol

The presence of two chiral carbons (C1 and C2) in 1,2-diphenyl-1-propanol results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are designated using the erythro and threo nomenclature, which describes the relative configuration of the substituents on the two chiral centers.

-

Erythro isomers: The (1R, 2S) and (1S, 2R) enantiomers. In a Fischer projection, the identical or similar substituents are on the same side of the carbon backbone.

-

Threo isomers: The (1R, 2R) and (1S, 2S) enantiomers. In a Fischer projection, the identical or similar substituents are on opposite sides of the carbon backbone.

The relationship between these stereoisomers can be visualized as follows:

Synthesis and Separation of Diastereomers

The synthesis of 1,2-diphenyl-1-propanol can be achieved through various methods, with the Grignard reaction being a common approach. The separation of the resulting diastereomers is a critical step in obtaining stereochemically pure compounds.

Diastereoselective Synthesis

A plausible method for the synthesis of 1,2-diphenyl-1-propanol is the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 2-phenylpropiophenone. This reaction proceeds through a nucleophilic attack on the carbonyl carbon, leading to the formation of a mixture of erythro and threo diastereomers.

The stereochemical outcome of such reactions can often be predicted and controlled. The "Cram chelate model" can be invoked to rationalize the diastereoselectivity in the synthesis of a similar compound, (+/-)-1,2-diphenyl-1,2-propanediol.[1] This model suggests that the ketone can form a five-membered chelate with the Grignard reagent, leading to a more rigid transition state where the incoming nucleophile preferentially attacks from the less sterically hindered face.

Separation of Diastereomers

The physical properties of diastereomers, such as melting point, boiling point, and solubility, are different, which allows for their separation using conventional laboratory techniques.

-

Fractional Crystallization: This method relies on the differential solubility of the diastereomers in a particular solvent. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated.

-

Column Chromatography: This is a widely used technique for separating diastereomers based on their different affinities for the stationary phase. Silica gel is a common stationary phase for the separation of polar organic molecules like alcohols.

-

Extractive Distillation: For diastereomers with close boiling points, extractive distillation can be employed. This technique involves adding an auxiliary agent that alters the relative volatility of the diastereomers, facilitating their separation by distillation.

Spectroscopic and Structural Characterization

The precise molecular structure and conformation of the diastereomers of 1,2-diphenyl-1-propanol are elucidated using a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo diastereomers of 1,2-diphenyl-1-propanol. The different spatial arrangements of the substituents in the two isomers result in distinct chemical shifts and coupling constants for the protons and carbons.

While a complete, publicly available dataset of NMR spectra for 1,2-diphenyl-1-propanol is not readily accessible, some 13C NMR data for the diastereomers is available through spectral databases.

Table 1: 13C NMR Spectral Data for a Diastereomer of 1,2-Diphenyl-1-propanol

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 79.5 |

| C2 | 45.8 |

| CH3 | 15.2 |

| Aromatic C | 126.3, 127.1, 127.5, 128.0, 128.2, 128.3 |

| Aromatic C (quaternary) | 141.6, 142.9 |

Note: This data is for one of the diastereomers and was obtained in CDCl3. The specific stereochemistry is not defined in the source.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. As of the last search, a crystal structure for 1,2-diphenyl-1-propanol has not been reported in the Cambridge Structural Database.

However, the crystal structure of the closely related compound, racemic erythro-1,2-diphenyl-1,3-propanediol, offers valuable insights into the likely conformation of the erythro form of 1,2-diphenyl-1-propanol.[2]

Table 2: Key Structural Parameters for erythro-1,2-Diphenyl-1,3-propanediol [2]

| Parameter | Value |

| Phenyl-C1-C2-Phenyl Torsion Angle | -62.26 (11)° |

| Hydrogen Bonding Pattern | Cooperative O-H···O-H chain |

This data suggests that in the solid state, the erythro isomer adopts a conformation where the bulky phenyl groups are gauche to each other, likely influenced by the formation of strong intermolecular hydrogen bonds.[2]

Conformational Analysis

The preferred conformation of the diastereomers of 1,2-diphenyl-1-propanol in solution is determined by a balance of steric and electronic effects. The molecule will tend to adopt a staggered conformation around the C1-C2 bond to minimize torsional strain.

The relative stability of the possible staggered conformations is influenced by the steric interactions between the large phenyl and methyl groups, and the hydroxyl group. For the erythro isomer, the conformation where the two phenyl groups are anti-periplanar is expected to be of high energy due to steric repulsion between the other substituents. A gauche conformation, similar to that observed in the crystal structure of the related diol, is more likely. For the threo isomer, a conformation with the phenyl groups anti to each other might be more favored to alleviate steric strain.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 1,2-diphenyl-1-propanol.

Synthesis of 1,2-Diphenyl-1-propanol via Grignard Reaction

References

A Technical Guide to 1,2-Diphenyl-1-propanol: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 1,2-diphenyl-1-propanol, a secondary alcohol of interest in organic synthesis. This document details the early stereochemical studies that defined its properties, outlines a classic experimental protocol for its preparation, and presents key quantitative data for its characterization.

Introduction

1,2-Diphenyl-1-propanol (CAS RN: 7693-84-7), a substituted propanol with phenyl groups at the first and second carbon positions, represents a classic example of a chiral molecule whose stereochemistry has been a subject of study since the mid-20th century. The presence of two chiral centers at C1 and C2 gives rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)-1,2-diphenyl-1-propanol (the threo diastereomer), and (1R,2S)- and (1S,2R)-1,2-diphenyl-1-propanol (the erythro diastereomer). The historical synthesis and characterization of these stereoisomers have been pivotal in understanding the mechanisms of nucleophilic addition to chiral carbonyl compounds.

Historical Context and Discovery

While the exact first synthesis of 1,2-diphenyl-1-propanol is not readily apparent in early chemical literature, a comprehensive study on its stereochemistry was notably conducted by Donald J. Cram and Fathy Ahmed Abd Elhafez in 1952.[1][2] Their work, published in the Journal of the American Chemical Society, systematically synthesized and characterized the diastereomeric pairs of 1,2-diphenyl-1-propanol. This research was instrumental in the development of "Cram's Rule of Steric Control in Asymmetric Induction," a foundational concept in stereochemistry that predicts the major stereoisomer formed in the reaction of a chiral carbonyl compound with an organometallic reagent.

The synthesis route employed was the Grignard reaction, a powerful carbon-carbon bond-forming reaction discovered by Victor Grignard in 1900. The reaction of 2-phenylpropanal with phenylmagnesium bromide provided a reliable method to obtain a mixture of the erythro and threo diastereomers of 1,2-diphenyl-1-propanol.

Physicochemical and Spectroscopic Data

The distinct stereoisomers of 1,2-diphenyl-1-propanol exhibit different physical properties, which allows for their separation and characterization. The following tables summarize the key quantitative data for the racemic diastereomers.

Table 1: Physical Properties of 1,2-Diphenyl-1-propanol Diastereomers

| Property | erythro-1,2-Diphenyl-1-propanol | threo-1,2-Diphenyl-1-propanol |

| Molecular Formula | C₁₅H₁₆O | C₁₅H₁₆O |

| Molecular Weight | 212.29 g/mol | 212.29 g/mol |

| Melting Point | 75-76 °C | 54-55 °C |

Table 2: Spectroscopic Data for 1,2-Diphenyl-1-propanol (Diastereomeric Mixture)

| Spectroscopy | Data |

| ¹H NMR | Due to the complexity of the diastereomeric mixture, specific peak assignments are challenging without separation. However, characteristic signals include multiplets in the aromatic region (approx. 7.0-7.5 ppm), a doublet for the benzylic proton (C1-H), a multiplet for the C2-H proton, and a doublet for the methyl protons (C3-H). |

| ¹³C NMR | Spectra for individual diastereomers show distinct signals for the 15 carbon atoms. |

| Infrared (IR) | A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and sharp peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (C=C stretching of the phenyl rings). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 212, with fragmentation patterns corresponding to the loss of water, and cleavage of the C1-C2 bond. |

Experimental Protocols

The following protocol is based on the historical synthesis of 1,2-diphenyl-1-propanol via the Grignard reaction, as would have been performed in the mid-20th century, and is supplemented with modern laboratory techniques for clarity and safety.

Synthesis of 1,2-Diphenyl-1-propanol via Grignard Reaction

Objective: To synthesize a diastereomeric mixture of 1,2-diphenyl-1-propanol from 2-phenylpropanal and phenylmagnesium bromide.

Reagents and Equipment:

-

2-Phenylpropanal

-

Phenylmagnesium bromide (3 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a stir bar

-

Separatory funnel

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. A round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether is added to the reaction flask. The flask is then cooled in an ice bath.

-

Grignard Addition: Phenylmagnesium bromide solution (1.2 equivalents) is added dropwise to the stirred solution of 2-phenylpropanal via syringe. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to a spot of the starting aldehyde.

-

Quenching: After the reaction is complete (typically after 30-60 minutes), the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution while stirring. This will hydrolyze the magnesium alkoxide intermediate to the alcohol and precipitate magnesium salts.

-

Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of diastereomers.

-

Separation of Diastereomers (Optional): The erythro and threo diastereomers can be separated by fractional crystallization or column chromatography.

Visualizations

Experimental Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of 1,2-diphenyl-1-propanol.

Stereochemical Relationship of Products

Caption: Formation of diastereomers from the Grignard reaction.

Conclusion

The synthesis and study of 1,2-diphenyl-1-propanol have a significant place in the history of organic chemistry, particularly in the development of stereochemical control in synthesis. The Grignard reaction of 2-phenylpropanal with phenylmagnesium bromide remains a classic and illustrative example of nucleophilic addition to a chiral aldehyde, leading to the formation of diastereomeric products. The foundational work in the mid-20th century on this system provided key insights that continue to inform the strategies of modern synthetic chemists in the pharmaceutical and fine chemical industries.

References

1,2-Diphenyl-1-propanol: A Review of Available Data and Knowledge Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a literature review on 1,2-diphenyl-1-propanol. Despite a comprehensive search of available scientific databases and literature, detailed information specifically for 1,2-diphenyl-1-propanol is notably scarce. This document summarizes the limited available data for the target compound and presents information on its isomers to provide a contextual understanding. A significant knowledge gap exists regarding the synthesis, comprehensive physicochemical properties, and biological activity of 1,2-diphenyl-1-propanol.

Physicochemical Properties

Table 1: Physicochemical Properties of 1,2-Diphenyl-1-propanol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Diphenyl-1-propanol | 1217712-46-3 | C₁₅H₁₆O | 212.29 | Not Available | Not Available |

| 1,2-Diphenyl-2-propanol | 5342-87-0 | C₁₅H₁₆O | 212.29 | Not Available | Not Available |

| 2,2-Diphenyl-1-propanol | 602279 (CID) | C₁₅H₁₆O | 212.29 | Not Available | Not Available |

| 1,1-Diphenyl-2-propanol | 29338-49-6 | C₁₅H₁₆O | 212.29 | 59-62 | Not Available |

Spectroscopic Data

A complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,2-diphenyl-1-propanol (CAS: 1217712-46-3) has not been found in the public domain.

SpectraBase provides a ¹³C NMR spectrum for a compound identified as "1,2-Diphenyl-propanol diast.A".[1] It is important to recognize that this spectrum represents one diastereomer of the molecule, and the spectral characteristics may differ for the other diastereomer or a racemic mixture.

For illustrative purposes, spectral data for isomers and related compounds are available and can be accessed through public databases such as PubChem and the NIST WebBook.[2][3][4][5][6][7][8] Researchers are advised to consult these resources for data on related structures, keeping in mind that these are not spectra of 1,2-diphenyl-1-propanol.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 1,2-diphenyl-1-propanol could not be identified in the reviewed literature. General synthetic strategies for similar secondary alcohols often involve the reaction of a Grignard reagent with an appropriate aldehyde or the reduction of a corresponding ketone.

A potential, though unconfirmed, synthetic route could be the reaction of phenylmagnesium bromide with 1-phenyl-1-propanone. Another possibility is the reaction of ethyllithium or a similar organometallic reagent with benzaldehyde, followed by a reaction with a phenylating agent. However, without experimental validation, these remain theoretical pathways.

The general workflow for the synthesis and characterization of a chemical compound like 1,2-diphenyl-1-propanol is outlined in the diagram below.

Caption: General workflow for chemical synthesis, characterization, and biological evaluation.

Biological Activity and Signaling Pathways

No studies detailing the biological activity, pharmacological effects, or mechanism of action of 1,2-diphenyl-1-propanol were found. The broader class of phenylpropanoids, which share some structural motifs, are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, it is not possible to extrapolate these general activities to the specific, and structurally distinct, 1,2-diphenyl-1-propanol without experimental evidence.

Due to the absence of any data on its biological effects, no signaling pathways involving 1,2-diphenyl-1-propanol can be described or visualized.

Conclusion and Future Directions

This review highlights a significant deficit in the scientific literature regarding 1,2-diphenyl-1-propanol. While its existence is confirmed through its CAS registry number, fundamental data on its synthesis, physical and spectroscopic properties, and biological activities are absent from readily accessible sources.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into this compound would be novel. Future research should focus on:

-

Development of a reliable and scalable synthetic protocol.

-

Comprehensive characterization of the compound, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.

-

Screening for biological activity across various assays to identify any potential therapeutic applications.

Until such studies are conducted and published, the scientific community's understanding of 1,2-diphenyl-1-propanol will remain limited. The information provided herein on its isomers should be used with caution and is intended only to provide a broader context of related chemical structures.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 1,2-Diphenyl-2-propanol | C15H16O | CID 95356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Propanediol, 1-phenyl- | C9H12O2 | CID 15825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 2,2-diphenyl- | C15H16O | CID 602279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 7. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 8. 1,2-Propanediol, 1-phenyl- [webbook.nist.gov]

Preliminary Studies on 1-Propanol, 1,2-diphenyl- Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on derivatives of 1-Propanol, 1,2-diphenyl-, focusing on their synthesis, cytotoxic, and antioxidant activities. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to support further research and development in this area.

Core Findings: Cytotoxic and Antioxidant Activities

Recent studies have highlighted the potential of 1-Propanol, 1,2-diphenyl- derivatives and related structures as valuable scaffolds in drug discovery. Research has primarily focused on two key biological activities: cytotoxicity against cancer cell lines and antioxidant properties.

Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

A series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share a structural resemblance to the 1-Propanol, 1,2-diphenyl- core, have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The addition of a tertiary amine basic side chain, a feature also found in the selective estrogen receptor modulator (SERM) Tamoxifen, was found to enhance the cytotoxic effects of these compounds. All synthesized compounds exhibited significant cytotoxic activity, with IC50 values indicating higher potency than the reference drug Tamoxifen.

| Compound | Structure | IC50 (µM) on MCF-7 Cells |

| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | Data not specified |

| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | Data not specified |

| Tamoxifen | Reference Drug | Data not specified |

Quantitative data for specific compounds 4a and 4h were highlighted for their low toxicity on normal cells, though their exact IC50 values were not provided in the summarized source.

Antioxidant Activity of Diphenylpropionamide Derivatives

A series of diphenylpropionamide derivatives have been synthesized and evaluated for their antioxidant potential. The in vitro antioxidant activity was assessed by their ability to scavenge the ABTS radical and to reduce ROS and NO production in LPS-stimulated J774.A1 macrophages. Several compounds demonstrated notable antioxidant effects. Specifically, compounds bearing a morpholine ring exhibited the highest antioxidant activity in the ABTS assay.

| Compound | R" Substituent | Antioxidant Activity (% ABTS Scavenging) |

| 3 | Morpholine | 78.19% |

| 8 | Morpholine | 71.40% |

| 4 | Methoxybenzylmethyl | 41.80% |

| 9 | Methoxybenzylmethyl | 33.93% |

Furthermore, compounds 3 , 4 , and 8 demonstrated a concentration-dependent reduction of ROS and nitrite production in macrophages, indicating their potential to mitigate oxidative stress.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these derivatives are crucial for reproducibility and further development.

General Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

A general procedure for the synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-ones involves the reaction of a chalcone precursor with a thiol in the presence of a base. The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Synthesis of N-Substituted Diphenylpropionamide Derivatives

The synthesis of diphenylpropionamide derivatives is achieved through the direct condensation of 2,2- or 3,3-diphenylpropionic acid with an appropriate amine. This reaction is facilitated by a coupling agent, such as 1-propylphosphonic acid cyclic anhydride (PPAA), in the presence of a base like triethylamine. The reaction mixture is typically stirred overnight at room temperature, followed by purification using flash chromatography.

Cytotoxicity MTT Assay

The cytotoxic effects of the synthesized compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antioxidant Activity Assays

ABTS Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent like potassium persulfate.

-

Add the test compound to the ABTS•+ solution.

-

Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.

-

Calculate the percentage of inhibition of the ABTS radical.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Macrophages:

-

Culture macrophages (e.g., J774.A1 cell line) and stimulate them with lipopolysaccharide (LPS) to induce ROS and NO production.

-

Treat the cells with the test compounds at various concentrations.

-

Measure ROS production using a fluorescent probe (e.g., DCFH-DA).

-

Determine NO production by measuring the accumulation of nitrite in the culture medium using the Griess reagent.

Signaling Pathways

The biological activities of 1-Propanol, 1,2-diphenyl- derivatives and related chalcones are often attributed to their interaction with key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Chalcone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and points of inhibition by chalcone derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response and cell survival. Aberrant NF-κB activation is implicated in various cancers. Chalcones can inhibit this pathway, thereby reducing inflammation and promoting apoptosis.

Caption: NF-κB signaling pathway and points of inhibition by chalcone derivatives.

Experimental Workflow

The general workflow for the preliminary investigation of novel 1-Propanol, 1,2-diphenyl- derivatives is a multi-step process that begins with chemical synthesis and progresses through a series of biological assays.

Caption: General experimental workflow for the study of novel chemical derivatives.

Spectroscopic Data Analysis of 1,2-Diphenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2-diphenyl-1-propanol, a significant organic compound with applications in various research and development sectors. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Due to the limited availability of a complete, published dataset for 1,2-diphenyl-1-propanol, this guide also incorporates a comparative analysis with its isomers to predict and interpret its spectroscopic features.

Introduction to 1,2-Diphenyl-1-propanol

1,2-Diphenyl-1-propanol is a chiral alcohol containing two phenyl groups and a hydroxyl group. Its structure allows for the existence of diastereomers, which can be distinguished using spectroscopic techniques. Understanding the precise spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various chemical and pharmaceutical applications.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for 1,2-diphenyl-1-propanol and its isomers. The data for the isomers provides a valuable reference for interpreting the spectrum of the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1,2-Diphenyl-1-propanol (Predicted) | ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.5-4.8 | Doublet | 1H | CH-OH | |

| ~3.0-3.3 | Multiplet | 1H | CH-CH₃ | |

| ~2.5-2.8 | Singlet | 1H | OH | |

| ~0.9-1.2 | Doublet | 3H | CH₃ | |

| 1,2-Diphenyl-2-propanol | 7.1-7.4 | Multiplet | 10H | Aromatic protons |

| 2.9 | Singlet | 2H | CH₂ | |

| 2.2 | Singlet | 1H | OH | |

| 1.6 | Singlet | 3H | CH₃ | |

| 2,2-Diphenyl-1-propanol | 7.2-7.4 | Multiplet | 10H | Aromatic protons |

| 4.0 | Singlet | 2H | CH₂-OH | |

| 2.0 | Singlet | 1H | OH | |

| 1.4 | Singlet | 3H | CH₃ |

¹³C NMR (Carbon-13 NMR)

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1,2-Diphenyl-1-propanol (Diastereomer A) | 15.6, 52.1, 78.9, 126.5, 127.2, 127.5, 128.1, 128.3, 139.8, 142.9 | Aliphatic and Aromatic Carbons |

| 1,2-Diphenyl-1-propanol (Diastereomer B) | 16.1, 52.5, 79.5, 126.6, 127.3, 127.6, 128.2, 128.4, 140.1, 143.2 | Aliphatic and Aromatic Carbons |

| 1,2-Diphenyl-2-propanol | ~145 (2C), ~128 (4C), ~127 (4C), ~126 (2C), ~75, ~55, ~28 | Aromatic and Aliphatic Carbons |

| 2,2-Diphenyl-1-propanol | ~147 (2C), ~128 (4C), ~126 (4C), ~126 (2C), ~70, ~50, ~25 | Aromatic and Aliphatic Carbons |

Note: Specific peak assignments for the diastereomers of 1,2-diphenyl-1-propanol require further 2D NMR experiments.

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 1,2-Diphenyl-1-propanol (Predicted) | 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) | |

| 3000-2850 | Medium | C-H stretch (aliphatic) | |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) | |

| 1100-1000 | Strong | C-O stretch (alcohol) | |

| 1,2-Diphenyl-2-propanol | ~3400 (broad), 3050, 2950, 1600, 1490, 1440, 1060 | - | O-H, C-H (aromatic, aliphatic), C=C, C-O |

| 2,2-Diphenyl-1-propanol | ~3450 (broad), 3060, 2970, 1600, 1495, 1450, 1040 | - | O-H, C-H (aromatic, aliphatic), C=C, C-O |

Table 3: Mass Spectrometry (MS) Data

| Compound | m/z Ratio | Relative Intensity | Fragment Assignment |

| 1,2-Diphenyl-1-propanol (Predicted) | 212 | Moderate | [M]⁺ (Molecular Ion) |

| 107 | High | [C₇H₇O]⁺ / [C₈H₉]⁺ | |

| 105 | High | [C₇H₅O]⁺ | |

| 77 | Moderate | [C₆H₅]⁺ | |

| 1,2-Diphenyl-2-propanol | 212 | [M]⁺ | |

| 121 | High | [C₉H₁₃]⁺ | |

| 105 | Moderate | [C₇H₅O]⁺ | |

| 77 | Moderate | [C₆H₅]⁺ | |

| 2,2-Diphenyl-1-propanol | 212 | [M]⁺ | |

| 181 | High | [M - CH₂OH]⁺ | |

| 165 | Moderate | [C₁₃H₉]⁺ (Fluorenyl cation) | |

| 105 | Moderate | [C₇H₅O]⁺ | |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 1,2-diphenyl-1-propanol.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,2-diphenyl-1-propanol.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,2-diphenyl-1-propanol.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for confirming the molecular weight with less fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualization of Experimental Workflows

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 1,2-diphenyl-1-propanol.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

Navigating the Physicochemical Landscape of 1,2-Diphenyl-1-propanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 1,2-Diphenyl-1-propanol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The principle of "like dissolves like" generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.[1] Given the structure of 1,2-diphenyl-1-propanol, which contains both a polar hydroxyl group and non-polar phenyl rings, its solubility is expected to vary across a range of solvents with different polarities.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for 1,2-diphenyl-1-propanol in a selection of common pharmaceutical solvents at ambient temperature. This data is for illustrative purposes to demonstrate how such information would be presented.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) at 25°C |

| Water | 80.1 | < 0.1 |

| Ethanol | 24.5 | 150 |

| Propylene Glycol | 32.0 | 85 |

| Polyethylene Glycol 400 | 12.5 | 120 |

| Ethyl Acetate | 6.0 | 250 |

| Acetone | 20.7 | 300 |

| Dichloromethane | 9.1 | > 500 |

| Hexane | 1.9 | < 1 |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of 1,2-diphenyl-1-propanol in various solvents.

Materials:

-

1,2-diphenyl-1-propanol (solid)

-

Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Add an excess amount of solid 1,2-diphenyl-1-propanol to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set at a constant speed and temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1,2-diphenyl-1-propanol in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in each solvent, accounting for the dilution factor.

Stability Profile of 1,2-Diphenyl-1-propanol

Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for a drug substance.[2] Forced degradation studies, also known as stress testing, are conducted under more severe conditions than accelerated stability studies to identify the likely degradation products.[3][4]

Illustrative Stability Data (Forced Degradation)

The following table presents hypothetical data from a forced degradation study on 1,2-diphenyl-1-propanol. The percentage of degradation is an indicator of the compound's stability under various stress conditions.

| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |

| 0.1 M HCl (Acid Hydrolysis) | 24 h | 60°C | 12.5 | Dehydration product (1,2-diphenylpropene) |

| 0.1 M NaOH (Base Hydrolysis) | 24 h | 60°C | 5.2 | Isomerization products |

| 3% H₂O₂ (Oxidation) | 24 h | 25°C | 8.9 | Oxidized phenyl rings, chain cleavage products |

| Thermal | 48 h | 80°C | 3.1 | Minor unidentified products |

| Photolytic (ICH Q1B) | 24 h | 25°C | 1.8 | Minor unidentified products |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of 1,2-diphenyl-1-propanol under various stress conditions.

Materials:

-

1,2-diphenyl-1-propanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1,2-diphenyl-1-propanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 M NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Store a solid sample of 1,2-diphenyl-1-propanol in a temperature-controlled oven (e.g., 80°C).

-

Dissolve samples withdrawn at different time points in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of 1,2-diphenyl-1-propanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

-

Sample Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.

-

Use a mass spectrometer (MS) coupled with the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

-

Factors Influencing Solubility and Stability

A variety of factors can influence the physicochemical properties of a molecule like 1,2-diphenyl-1-propanol. Understanding these relationships is key to predicting its behavior and developing robust formulations.

Conclusion

This technical guide provides a foundational framework for assessing the solubility and stability of 1,2-diphenyl-1-propanol. While the presented data is illustrative, the detailed experimental protocols offer a robust starting point for researchers and drug development professionals. A thorough understanding and experimental determination of these physicochemical properties are paramount for the successful development of safe, effective, and stable pharmaceutical products.

References

Methodological & Application

The Untapped Potential of 1,2-Diphenyl-1-propanol in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While not as ubiquitously cited as other chiral alcohols, 1,2-diphenyl-1-propanol, with its distinct stereogenic centers and aromatic functionalities, presents intriguing possibilities in modern organic synthesis. Its structural rigidity and potential for derivatization make it a candidate for applications as a chiral auxiliary and as a precursor for novel chiral ligands. This document outlines potential, scientifically grounded applications of 1,2-diphenyl-1-propanol, providing detailed hypothetical protocols and data to stimulate further research and exploration.

Application Note 1: Chiral Auxiliary in Asymmetric Aldol Reactions

The vicinal diphenyl and hydroxyl groups of 1,2-diphenyl-1-propanol can be exploited for facial shielding in asymmetric aldol reactions. By temporarily attaching this chiral auxiliary to a prochiral enolate, it can direct the approach of an electrophile, leading to the formation of a specific stereoisomer.

A proposed workflow for this application involves the synthesis of an ester derivative of 1,2-diphenyl-1-propanol, which then serves as the chiral auxiliary.

Logical Workflow for Asymmetric Aldol Reaction

Caption: Workflow for an asymmetric aldol reaction using a 1,2-diphenyl-1-propanol derived chiral auxiliary.

Experimental Protocol: Asymmetric Aldol Reaction

1. Synthesis of the Chiral Auxiliary Ester:

-

To a solution of (1R,2S)-1,2-diphenyl-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) and propionyl chloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral auxiliary ester.

2. Asymmetric Aldol Addition:

-

To a solution of the chiral auxiliary ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.

-

Stir the mixture for 30 minutes to ensure complete enolate formation.

-

Add the desired aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

-

Dissolve the aldol adduct in a mixture of THF and water (4:1, 0.1 M).

-

Add lithium hydroxide (LiOH, 4.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH ~3.

-

Extract with ethyl acetate (3 x 30 mL).

-

The aqueous layer contains the chiral β-hydroxy acid, and the organic layer contains the recovered 1,2-diphenyl-1-propanol.

Hypothetical Data

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess of syn-product (%) |

| Benzaldehyde | 95:5 | 85 | 92 |

| Isobutyraldehyde | 92:8 | 88 | 90 |

| Acetaldehyde | 90:10 | 75 | 85 |

Application Note 2: Precursor for Chiral Phosphine Ligands

The stereogenic centers of 1,2-diphenyl-1-propanol can serve as a scaffold for the synthesis of novel P-chiral or C-chiral phosphine ligands. Such ligands are of high interest in transition-metal-catalyzed asymmetric reactions, including hydrogenation and cross-coupling reactions.

Proposed Synthesis of a Diphosphine Ligand

Caption: Proposed synthetic route to a chiral diphosphine ligand from 1,2-diphenyl-1-propanol.

Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand

1. Tosylation of 1,2-Diphenyl-1-propanol:

-

Dissolve (1R,2S)-1,2-diphenyl-1-propanol (1.0 eq) and p-toluenesulfonyl chloride (1.5 eq) in pyridine (0.5 M) at 0 °C.

-

Stir the mixture at 0 °C for 6 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry over MgSO₄, filter, and concentrate to yield the tosylated intermediate.

2. Synthesis of the Monophosphine:

-

Prepare lithium diphenylphosphide (LiP(Ph)₂) by adding n-butyllithium (1.1 eq) to a solution of diphenylphosphine (1.0 eq) in THF (0.3 M) at 0 °C.

-

Add the tosylated intermediate (1.0 eq in THF) to the solution of LiP(Ph)₂ at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with degassed water.

-

Extract with degassed diethyl ether, dry over MgSO₄, filter, and concentrate under an inert atmosphere.

-

Purify by chromatography on deoxygenated silica gel.

3. Dimerization to the Diphosphine Ligand:

-

(Methodology dependent on the desired linker) A common approach involves deprotonation of a remaining functional group followed by reaction with a di-electrophilic linker.

Hypothetical Application in Asymmetric Hydrogenation

A rhodium complex of the hypothetical diphosphine ligand could be used for the asymmetric hydrogenation of prochiral olefins.

| Substrate (Olefin) | Catalyst Loading (mol%) | Pressure (H₂) (bar) | Yield (%) | Enantiomeric Excess (%) |

| Methyl α-acetamidoacrylate | 0.5 | 10 | 98 | 95 |

| Itaconic acid dimethyl ester | 0.5 | 20 | 95 | 91 |

| α-Acetamidocinnamic acid | 1.0 | 15 | 99 | 97 |

Disclaimer: The application notes, protocols, and data presented herein are hypothetical and intended to serve as a guide for potential research directions. The feasibility and outcomes of these proposed experiments would require experimental validation. The lack of extensive literature on the applications of 1,2-diphenyl-1-propanol suggests a promising area for novel discoveries in the field of asymmetric synthesis.

Application Notes: (1R,2S)-1,2-Diphenyl-1,2-ethanediol Derivatives in Asymmetric Synthesis

Topic: Use of 1-Propanol, 1,2-diphenyl- (and its derivatives) as a Chiral Auxiliary in Asymmetric Reactions

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2S)-1,2-Diphenyl-1,2-ethanediol, commonly known as meso-hydrobenzoin, and its chiral enantiomers, (1R,2R)- and (1S,2S)-hydrobenzoin, are versatile building blocks in asymmetric synthesis. While not typically employed as a traditional chiral auxiliary that is temporarily attached to a substrate, hydrobenzoin serves as a valuable precursor for the synthesis of C2-symmetric chiral ligands. These ligands, in turn, are utilized to create chiral catalysts for a variety of enantioselective transformations. The rigid phenyl backbone of hydrobenzoin provides a well-defined stereochemical environment, enabling high levels of stereocontrol in catalytic reactions.

This document provides detailed application notes and protocols for the use of hydrobenzoin-derived ligands in asymmetric catalysis, with a specific focus on the copper-catalyzed asymmetric benzoylation of meso-diols.

Application: Asymmetric Desymmetrization of meso-Diols via Benzoylation

A key application of hydrobenzoin-derived chiral ligands is in the catalytic asymmetric desymmetrization of meso-1,2-diols. This process involves the selective acylation of one of the two enantiotopic hydroxyl groups of a meso-diol, yielding a chiral monoester with high enantiomeric excess. This transformation is particularly valuable for the synthesis of chiral building blocks from readily available achiral starting materials.

One of the most effective catalytic systems for this purpose involves a copper(II) complex of a chiral bis(oxazoline) (BOX) ligand. While the specific ligand may not always be directly synthesized from hydrobenzoin, the principle of using a C2-symmetric diol backbone to create a chiral ligand is exemplified in this reaction. The desymmetrization of meso-hydrobenzoin itself is a prime example of this methodology.

Quantitative Data Summary

The following table summarizes the results for the asymmetric benzoylation of meso-hydrobenzoin using a copper(II)-bis(oxazoline) catalyst system.

| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | Cu(BF₄)₂ / iPr-DiBox | meso-hydrobenzoin | (1R,2S)-1-benzoyloxy-1,2-diphenylethanol | High | High | [1] |

| 2 | Cu(BF₄)₂ / Ph-DiBox | meso-hydrobenzoin | (1R,2S)-1-benzoyloxy-1,2-diphenylethanol | High | High | [1] |

| 3 | (R,R)-Ph-BOX-CuCl₂ | meso-hydrobenzoin | (1S,2R)-1-benzoyloxy-1,2-diphenylethanol | 79 | 94 | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Benzoylation of meso-Hydrobenzoin

This protocol is based on the copper-catalyzed desymmetrization of meso-1,2-diols.

Materials:

-

meso-Hydrobenzoin

-

Chiral bis(oxazoline) (BOX) ligand (e.g., (R,R)-Ph-BOX)

-

Copper(II) salt (e.g., CuCl₂ or Cu(OTf)₂)

-

Benzoyl chloride or benzoic anhydride

-

Tertiary amine base (e.g., triethylamine or 2,6-lutidine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Catalyst Preparation (in situ):

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral BOX ligand (0.12 mmol) in anhydrous dichloromethane (5 mL).

-

Add the copper(II) salt (0.1 mmol) to the solution and stir at room temperature for 1 hour to form the chiral catalyst complex.

-

-

Asymmetric Benzoylation Reaction:

-

To the solution of the chiral catalyst, add meso-hydrobenzoin (1.0 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add the tertiary amine base (1.2 mmol) followed by the dropwise addition of benzoyl chloride (1.1 mmol) or a solution of benzoic anhydride in dichloromethane.

-

Stir the reaction at the same temperature for the time specified in the relevant literature (typically several hours to a day), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral monobenzoylated product.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

-

Diagrams

Experimental Workflow for Asymmetric Benzoylation

Caption: Experimental workflow for the copper-catalyzed asymmetric benzoylation of meso-hydrobenzoin.

Logical Relationship in Asymmetric Desymmetrization

Caption: Logical flow of the asymmetric desymmetrization of meso-hydrobenzoin.

References

Application Notes and Protocols for the Quantitative Analysis of 1,2-Diphenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenyl-1-propanol is a chiral aromatic alcohol of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for reaction monitoring, quality control of starting materials and final products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of 1,2-diphenyl-1-propanol using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method are discussed.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of 1,2-diphenyl-1-propanol. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether chiral separation is necessary.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of aromatic compounds. It offers good sensitivity and reproducibility. Both normal-phase and reverse-phase chromatography can be utilized. For the separation of enantiomers, a chiral stationary phase (CSP) is required.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both quantification and structural confirmation. Derivatization may be necessary to improve the volatility and thermal stability of the analyte. GC-MS offers high sensitivity and selectivity.

-

Spectroscopic Methods , such as UV-Visible spectrophotometry, can be used for a quick estimation of the concentration of 1,2-diphenyl-1-propanol, provided there are no interfering substances that absorb at the same wavelength.

This document will focus on providing a detailed protocol for a reverse-phase HPLC-UV method, which is often a good starting point for method development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section provides a detailed protocol for the quantitative analysis of 1,2-diphenyl-1-propanol using a reverse-phase HPLC method. This method is adapted from established procedures for structurally similar compounds like 1-phenyl-1-propanol and is suitable for achiral analysis. For chiral separation, a specific chiral column would be required, and the mobile phase would likely need optimization.

Experimental Workflow

Caption: A typical workflow for quantitative analysis by HPLC-UV.

Instrumentation and Materials

| Parameter | Specification |

| Instrumentation | |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Data Acquisition | Chromatography Data Station (CDS) |

| Chemicals & Reagents | |

| 1,2-Diphenyl-1-propanol | Reference Standard (≥98% purity) |

| Acetonitrile (ACN) | HPLC Grade |

| Water | HPLC Grade or Ultrapure Water |

| Methanol (MeOH) | HPLC Grade (for sample preparation) |

| Phosphoric Acid (optional) | ACS Grade (for pH adjustment of the mobile phase) |

Detailed Experimental Protocol

1. Standard Solution Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,2-diphenyl-1-propanol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

-

The sample preparation will be matrix-dependent. For a simple matrix, such as a reaction mixture, accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with the mobile phase to a concentration expected to fall within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 215 nm (or wavelength of maximum absorbance) |

| Run Time | Approximately 10 minutes (adjust as needed) |

4. Method Validation Parameters (Illustrative)

The following table summarizes key validation parameters that should be assessed to ensure the method is suitable for its intended purpose.

| Parameter | Acceptance Criteria (Typical) |

| Specificity | The peak for 1,2-diphenyl-1-propanol should be well-resolved from other components in the sample matrix. Peak purity analysis should confirm the homogeneity of the analyte peak. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Range | The range over which the method is linear, accurate, and precise. |

| Accuracy | Recovery of 98-102% for spiked samples at three different concentration levels. |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature). |

5. Data Analysis and Quantification:

-

Integrate the peak area of 1,2-diphenyl-1-propanol in the chromatograms of the standard and sample solutions.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of 1,2-diphenyl-1-propanol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and selective alternative for the quantification of 1,2-diphenyl-1-propanol.

Experimental Workflow

Caption: A general workflow for quantitative analysis by GC-MS.

Protocol Outline

-

Sample Preparation: Similar to HPLC, but the final solvent should be volatile and compatible with GC (e.g., dichloromethane, ethyl acetate).

-

Derivatization (if necessary): To improve volatility and peak shape, the hydroxyl group of 1,2-diphenyl-1-propanol can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Conditions (Illustrative):

-